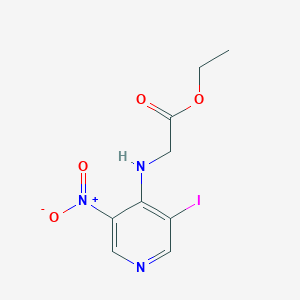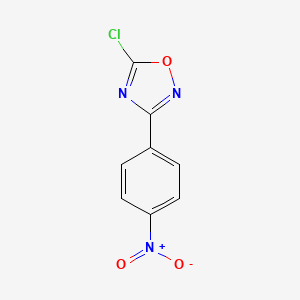
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4ClN3O3 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole and related oxadiazole derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. For instance, Lagrenée et al. (2001) investigated the influence of substituted oxadiazoles, including those related to this compound, on steel corrosion in hydrochloric acid. They found that some oxadiazoles inhibited corrosion while others accelerated it, depending on their chemical structure and mode of adsorption onto the steel surface (Lagrenée et al., 2001). Similarly, Kalia et al. (2020) synthesized new oxadiazole derivatives and assessed their efficiency in inhibiting steel corrosion in hydrochloric acid, demonstrating the potential of these compounds in industrial applications (Kalia et al., 2020).
Antibacterial Applications
Several studies have explored the antibacterial properties of oxadiazole derivatives. Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and tested them against various bacterial strains, finding significant antibacterial activity (Aziz‐ur‐Rehman et al., 2013). Rai et al. (2010) designed and synthesized a series of novel oxadiazole-based compounds, including this compound derivatives, demonstrating notable antibacterial activity against various pathogens (Rai et al., 2010).
Anticancer Potential
Some oxadiazole derivatives have shown promise as potential anticancer agents. Zhang et al. (2005) identified oxadiazole compounds, including those structurally related to this compound, as novel inducers of apoptosis in cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2005).
Central Nervous System Applications
Research has also been conducted on the effects of oxadiazole derivatives on the central nervous system. Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated their potential CNS depressant activities, finding significant antidepressant, anticonvulsant, and antianxiety effects in animal models (Singh et al., 2012).
Other Applications
Additional research includes the study of oxadiazoles in various chemical processes and their potential in material science. For example, the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole, and its derivatives were explored by Abboud et al. (2017) for their liquid crystalline properties (Abboud et al., 2017).
Propiedades
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDYDZRWCQKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
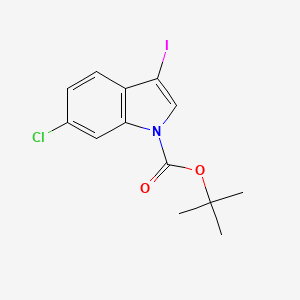
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)
![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
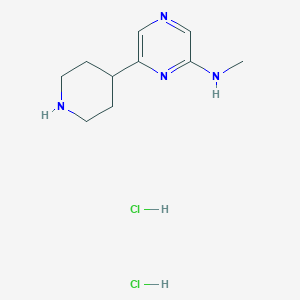
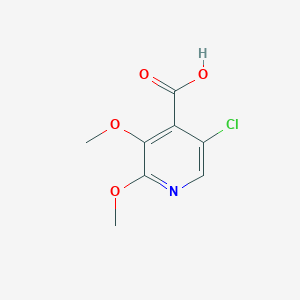

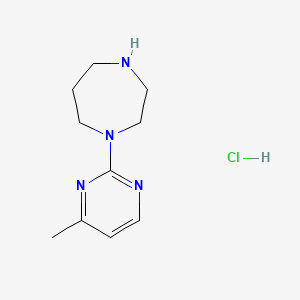
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)

